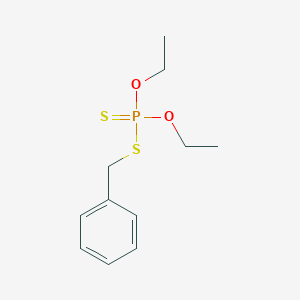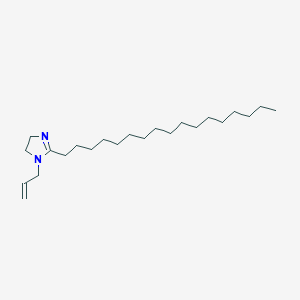
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a long heptadecyl chain and a prop-2-en-1-yl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Alkylation: The heptadecyl chain can be introduced via an alkylation reaction using a heptadecyl halide.
Addition of the Prop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction where the imidazole nitrogen attacks a prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the prop-2-en-1-yl group, potentially leading to the formation of saturated derivatives.
Substitution: The heptadecyl chain and the prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the formulation of specialty chemicals, surfactants, or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function. The long heptadecyl chain may influence its membrane permeability and interaction with lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
1-Heptadecyl-2-methylimidazole: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.
2-Heptadecyl-4,5-dihydro-1h-imidazole: Lacks the prop-2-en-1-yl group.
1-Heptadecylimidazole: Lacks both the prop-2-en-1-yl group and the dihydro modification.
Uniqueness
The presence of both the heptadecyl chain and the prop-2-en-1-yl group in 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may confer unique chemical properties, such as increased hydrophobicity and potential reactivity at the prop-2-en-1-yl group, distinguishing it from similar compounds.
Properties
CAS No. |
6641-99-2 |
|---|---|
Molecular Formula |
C23H44N2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
2-heptadecyl-1-prop-2-enyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C23H44N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-24-20-22-25(23)21-4-2/h4H,2-3,5-22H2,1H3 |
InChI Key |
BYSYAGDOWULIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


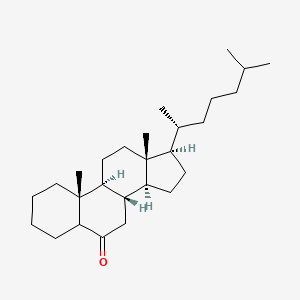
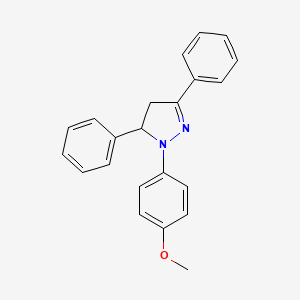
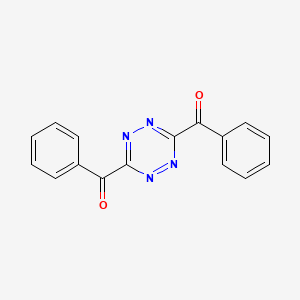
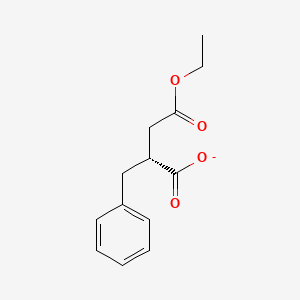
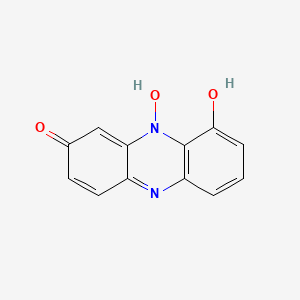
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
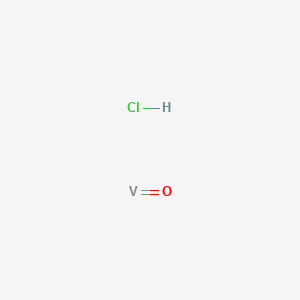
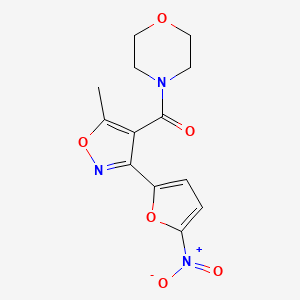

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
